molecular formula C5H12ClNS B2746669 2-Methylthiolan-3-amine hydrochloride CAS No. 1909311-78-9

2-Methylthiolan-3-amine hydrochloride

Cat. No.: B2746669
CAS No.: 1909311-78-9
M. Wt: 153.67
InChI Key: OFRLFFBWEJHZAC-UHFFFAOYSA-N
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Description

2-Methylthiolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a thiolane ring substituted with a methyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiolan-3-amine hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-methylthiolan-3-amine with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiolan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

2-Methylthiolan-3-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methylthiolan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The thiolane ring may also play a role in modulating the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiolan-3-amine: The parent compound without the hydrochloride salt.

    Thiolan-3-amine: A similar compound lacking the methyl substitution.

    2-Methylthiolan-3-ol: An alcohol derivative with similar structural features.

Uniqueness

2-Methylthiolan-3-amine hydrochloride is unique due to its specific combination of a thiolane ring, a methyl group, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-methylthiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRLFFBWEJHZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909311-78-9
Record name 2-methylthiolan-3-amine hydrochloride
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